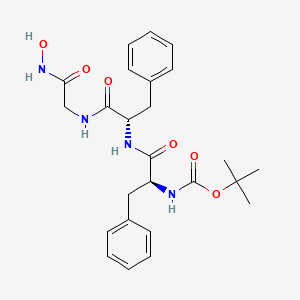
Boc-phe-phe-gly-nhoh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-phe-phe-gly-nhoh: is a peptide derivative composed of four amino acids: Boc (tert-butoxycarbonyl), Phe (phenylalanine), Gly (glycine), and NH2OH (hydroxylamine). Let’s break down its components:
Boc: The Boc group serves as a protecting group for the amino terminus. It shields the amino group during peptide synthesis, preventing unwanted side reactions.
Phe: Phenylalanine is an essential amino acid involved in protein synthesis and various metabolic pathways.
Gly: Glycine is the simplest amino acid, playing a crucial role in protein structure and neurotransmission.
NH2OH: Hydroxylamine is a reagent used in organic synthesis, particularly for converting carbonyl compounds to oximes.
Preparation Methods
Synthetic Routes: Boc-phe-phe-gly-nhoh can be synthesized through solid-phase peptide synthesis (SPPS). In this method:
Activation: The Boc-protected amino acids are sequentially coupled onto a solid support (usually resin-bound polystyrene).
Deprotection: The Boc group is selectively removed using acid (e.g., trifluoroacetic acid) to expose the amino group.
Coupling: The next amino acid is added, and the process repeats until the desired sequence is obtained.
Final Deprotection: The N-terminal Boc group is removed, yielding this compound.
Industrial Production: While not commonly produced industrially, this compound can be synthesized on a larger scale using automated peptide synthesizers.
Chemical Reactions Analysis
Boc-phe-phe-gly-nhoh can undergo various reactions:
Hydrolysis: Removal of the Boc group by acid-catalyzed hydrolysis.
Coupling Reactions: Sequential coupling of amino acids during peptide synthesis.
Oxidation/Reduction: Depending on the context, it may participate in redox reactions.
Amide Formation: Formation of amide bonds during peptide assembly.
Major products include Boc-phe-phe-gly-OH (removal of NH2OH) and the fully deprotected peptide (removal of all Boc groups).
Scientific Research Applications
Boc-phe-phe-gly-nhoh finds applications in:
Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.
Drug Development: Designing peptidomimetics or bioactive peptides.
Neuroscience: Investigating neurotransmitter analogs.
Proteomics: Identifying protein-protein interactions.
Mechanism of Action
The exact mechanism of Boc-phe-phe-gly-nhoh’s effects depends on its context. It could act as a substrate, inhibitor, or modulator of specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds include Boc-phe-gly-OH (lacking the second phenylalanine) and Boc-Gly-Phe-Phe-OMe (with an additional methoxy group). Boc-phe-phe-gly-nhoh’s unique structure sets it apart from these analogs .
Properties
CAS No. |
97207-35-7 |
|---|---|
Molecular Formula |
C25H32N4O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(14-17-10-6-4-7-11-17)22(31)26-16-21(30)29-34/h4-13,19-20,34H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1 |
InChI Key |
OURDFPXUSNAUQM-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















